molecular formula C22H18BrN5O3S B10908150 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B10908150
M. Wt: 512.4 g/mol
InChI Key: UBWCDICZONBVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a pyrazole ring, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles (amines, thiols), base, solvent

    Coupling: Boronic acids, palladium catalyst, base, solvent

Major Products

    Reduction: Amino derivative of the pyrazole ring

    Substitution: Various substituted pyrazole derivatives

    Coupling: Complex biaryl or heteroaryl compounds

Mechanism of Action

The mechanism of action of 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiazole rings can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function . The benzamide moiety can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its combination of pyrazole, thiazole, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C22H18BrN5O3S

Molecular Weight

512.4 g/mol

IUPAC Name

4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C22H18BrN5O3S/c1-13-3-6-17(9-14(13)2)19-12-32-22(24-19)25-21(29)16-7-4-15(5-8-16)10-27-11-18(23)20(26-27)28(30)31/h3-9,11-12H,10H2,1-2H3,(H,24,25,29)

InChI Key

UBWCDICZONBVOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.